Lyoniside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

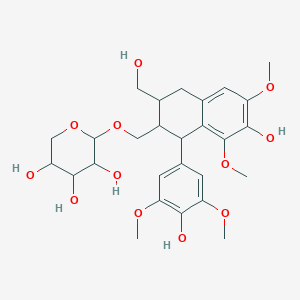

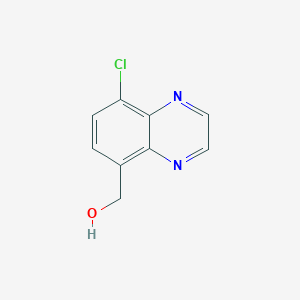

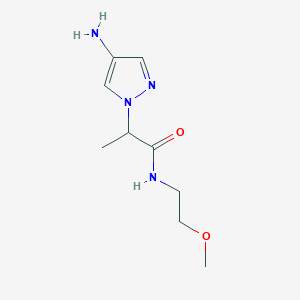

Lyoniside is a lignan glycoside with notable antioxidant, allelopathic, and antifungal activities. It can be isolated from the rhizomes and stems of bilberry (Vaccinium myrtillus L.)

Vorbereitungsmethoden

Lyoniside can be extracted from plant sources using various methods. One efficient method involves microwave-assisted extraction, which has been optimized using response surface methodology. This method uses a mixture of methanol and water as the solvent and achieves high extraction efficiency in a short duration . Another method involves droplet counter-current chromatography, which allows for the isolation of pure this compound in a single chromatographic step .

Analyse Chemischer Reaktionen

Lyoniside undergoes several types of chemical reactions, including:

Oxidation: this compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.

Reduction: The reduction of this compound can lead to the formation of its aglycone form, lyoniresinol.

Substitution: Glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield lyoniresinol and other products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include lyoniresinol and other related lignans .

Wissenschaftliche Forschungsanwendungen

Lyoniside has a wide range of scientific research applications:

Chemistry: this compound is studied for its radical scavenging properties and potential use as an antioxidant.

Biology: It exhibits allelopathic effects, inhibiting the growth of certain plant species and fungi.

Wirkmechanismus

Lyoniside exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells. The molecular targets of this compound include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways . Additionally, this compound’s allelopathic effects are mediated through its interaction with plant growth regulators and enzymes involved in seed germination .

Vergleich Mit ähnlichen Verbindungen

Lyoniside is structurally similar to other lignan glycosides such as nudiposide and saracoside. it is unique in its specific combination of antioxidant, allelopathic, and antifungal activities. Unlike some other lignans, this compound has been shown to have a strong inhibitory effect on the growth of certain fungi and plants . Similar compounds include:

Nudiposide: Another lignan glycoside with similar biological activities.

Saracoside: Known for its cytotoxic properties and potential use in cancer treatment.

Eigenschaften

IUPAC Name |

2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDZRGQRNHELQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)

![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)

![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)

![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)